molecular formula C25H22N2O4S B3695692 5-{[3-METHOXY-4-(2-NAPHTHYLMETHOXY)PHENYL]METHYLENE}-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE

5-{[3-METHOXY-4-(2-NAPHTHYLMETHOXY)PHENYL]METHYLENE}-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE

Cat. No.: B3695692
M. Wt: 446.5 g/mol
InChI Key: IGAFZNREJVIBPO-UHFFFAOYSA-N
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Description

5-{[3-METHOXY-4-(2-NAPHTHYLMETHOXY)PHENYL]METHYLENE}-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a complex organic compound with a unique structure that includes a methoxy group, a naphthylmethoxy group, and a thioxodihydropyrimidinedione core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 5-{[3-METHOXY-4-(2-NAPHTHYLMETHOXY)PHENYL]METHYLENE}-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the methoxy and naphthylmethoxy substituted benzaldehyde derivatives, followed by their condensation with appropriate thioxodihydropyrimidinedione precursors under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The methoxy and naphthylmethoxy groups can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-{[3-METHOXY-4-(2-NAPHTHYLMETHOXY)PHENYL]METHYLENE}-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 5-{[3-METHOXY-4-(2-NAPHTHYLMETHOXY)PHENYL]METHYLENE}-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 5-{[3-METHOXY-4-(2-NAPHTHYLMETHOXY)PHENYL]METHYLENE}-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE include other thioxodihydropyrimidinedione derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity and potential applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

5-[[3-methoxy-4-(naphthalen-2-ylmethoxy)phenyl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O4S/c1-26-23(28)20(24(29)27(2)25(26)32)13-16-9-11-21(22(14-16)30-3)31-15-17-8-10-18-6-4-5-7-19(18)12-17/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAFZNREJVIBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC4=CC=CC=C4C=C3)OC)C(=O)N(C1=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[3-METHOXY-4-(2-NAPHTHYLMETHOXY)PHENYL]METHYLENE}-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
Reactant of Route 2
Reactant of Route 2
5-{[3-METHOXY-4-(2-NAPHTHYLMETHOXY)PHENYL]METHYLENE}-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
Reactant of Route 3
Reactant of Route 3
5-{[3-METHOXY-4-(2-NAPHTHYLMETHOXY)PHENYL]METHYLENE}-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
Reactant of Route 4
Reactant of Route 4
5-{[3-METHOXY-4-(2-NAPHTHYLMETHOXY)PHENYL]METHYLENE}-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
Reactant of Route 5
5-{[3-METHOXY-4-(2-NAPHTHYLMETHOXY)PHENYL]METHYLENE}-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
Reactant of Route 6
Reactant of Route 6
5-{[3-METHOXY-4-(2-NAPHTHYLMETHOXY)PHENYL]METHYLENE}-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE

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